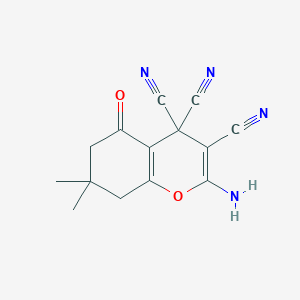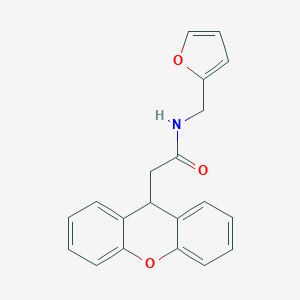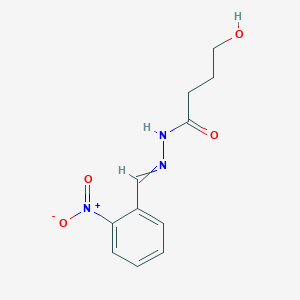![molecular formula C27H27N3O3 B389660 (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE](/img/structure/B389660.png)
(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE is a complex organic compound characterized by its unique structure, which includes a hydrazinylidene group and a dihydroisoquinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as a pharmacophore for developing new drugs. Its ability to interact with various biological targets makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Industry
In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and nanocomposites. Its unique properties can enhance the performance of these materials in various applications.
Wirkmechanismus
The mechanism of action of (2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-{2-[(1Z)-6,7-DIMETHOXY-3,3-DIMETHYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YLIDENE]HYDRAZIN-1-YLIDENE}-1,2-DIPHENYLETHAN-1-ONE: shares similarities with other hydrazinylidene and dihydroisoquinoline derivatives.
6,7-Dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline: A precursor in the synthesis of the compound.
Hydrazine derivatives: Commonly used in the synthesis of similar compounds.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with different molecular targets makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C27H27N3O3 |
|---|---|
Molekulargewicht |
441.5g/mol |
IUPAC-Name |
(2E)-2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)hydrazinylidene]-1,2-diphenylethanone |
InChI |
InChI=1S/C27H27N3O3/c1-27(2)17-20-15-22(32-3)23(33-4)16-21(20)26(28-27)30-29-24(18-11-7-5-8-12-18)25(31)19-13-9-6-10-14-19/h5-16H,17H2,1-4H3,(H,28,30)/b29-24+ |
InChI-Schlüssel |
HDVJKOXLGHJKJI-RMLRFSFXSA-N |
SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC)OC)C |
Isomerische SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)N/N=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4)OC)OC)C |
Kanonische SMILES |
CC1(CC2=CC(=C(C=C2C(=N1)NN=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({2-chloro-5-nitrobenzoyl}amino)-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389577.png)

![5'-acetyl-3'-(4-methoxyphenyl)-7-methyl-3-phenyl-5,6,7,8-tetrahydro-1H,3'H-spiro[1-benzothieno[2,3-d]pyrimidine-2,2'-[1,3,4]thiadiazol]-4(3H)-one](/img/structure/B389579.png)
![4-(4-bromophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B389585.png)

![N-(4-ethoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B389589.png)
![N-(4-{[2-(9H-xanthen-9-yl)acetyl]amino}phenyl)-1-adamantanecarboxamide](/img/structure/B389591.png)





![1-[(E)-(1-ethyl-2-hydroxy-1H-indol-3-yl)diazenyl]-2-hydroxy-2,2-bis(3-methylphenyl)ethanone](/img/structure/B389599.png)

